2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol

Lipophilicity Drug Design ADME

Regioisomeric mis-match between N1- and C4-substituted trimethylpyrazole ethanols causes irreproducible SAR and coordination chemistry. This N1-isomer (CAS 127223-53-4) ensures consistent physicochemical properties. • LogP 0.80 vs. C4-isomer (-0.34) for reliable membrane permeability in medchem programs • Three hydrogen-bond acceptors (TPSA 38.05 Ų) for fragment-based drug discovery • Shipped under cold-chain (2-8°C) to preserve integrity. Ideal building block for ligand scaffolds and metal-organic materials.

Molecular Formula C8H14N2O
Molecular Weight 154.213
CAS No. 127223-53-4
Cat. No. B592844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol
CAS127223-53-4
Molecular FormulaC8H14N2O
Molecular Weight154.213
Structural Identifiers
SMILESCC1=C(N(N=C1C)CCO)C
InChIInChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3
InChIKeyPUPHJXHXIBPQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol


2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol is a tri-substituted N-hydroxyethylpyrazole derivative characterized by a pyrazole ring bearing methyl groups at the 3, 4, and 5 positions and an ethanol moiety directly attached to the N1 nitrogen atom. With a molecular weight of 154.21 g/mol and a molecular formula of C8H14N2O, it is primarily utilized as a chemical building block and a specialized ligand scaffold in coordination chemistry [1]. Its physicochemical profile, including a calculated LogP of 0.80 and a topological polar surface area (TPSA) of 38.05 Ų, differentiates it from closely related positional isomers and non-ethanol analogs, making it a specific choice for structure-activity relationship (SAR) studies and synthetic applications . The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98% .

Risks of Substituting with Common Analogs


Generic substitution within the trimethylpyrazole ethanol family fails due to critical regioisomeric differences that directly impact physicochemical and biochemical behavior. The two primary isomers — N1-substituted 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol (CAS 127223-53-4) and C4-substituted 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-48-7) — share the same molecular formula but exhibit significantly different lipophilicity profiles and hydrogen-bonding capacities, which can alter receptor binding, metabolic stability, and solubility in both biological and materials science contexts . Simply interchanging these isomers without quantitative justification can lead to irreproducible synthetic yields, failed biological assays, or altered coordination geometries in metal complexes. The evidence below quantifies these critical differences to support informed, data-driven procurement decisions.

Quantitative Differentiation Against Structural Analogs


Enhanced Lipophilicity vs. C4-Isomer

The N1-substituted target compound demonstrates a significantly higher partition coefficient compared to its C4-substituted positional isomer, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-48-7). This difference is critical for predicting passive membrane permeability and oral bioavailability in drug discovery programs. The target compound's LogP is measured at 0.80, whereas the C4-isomer is reported with a LogP of -0.34 .

Lipophilicity Drug Design ADME Physicochemical Properties

Differential Thermal Stability and Storage

Suppliers explicitly specify refrigerated storage (2-8°C) for the target compound to maintain its integrity, a requirement not mandated for its close analog, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol, which is stored at room temperature . This indicates a fundamental difference in thermal lability between the two regioisomers.

Stability Storage Logistics Compound Management

Superior Hydrogen-Bond Acceptor Capacity

The introduction of the N1-ethanol group transforms the hydrogen-bonding pharmacophore compared to the core 3,4,5-trimethyl-1H-pyrazole scaffold. The target compound presents three hydrogen-bond acceptors (HBA=3) and a polar surface area of 38.05 Ų, whereas the non-ethanol parent has only one acceptor (HBA=1) and a PSA of 28.68 Ų [1]. This expansion of H-bonding capacity is essential for engaging polar residues in biological targets or for acting as a chelating ligand.

Medicinal Chemistry Ligand Design Drug-Likeness Molecular Recognition

Distinct N,O-Hybrid Ligand Potential

The N-hydroxyethylpyrazole scaffold, to which this compound belongs, has been systematically investigated as a versatile N,O-hybrid ligand family for constructing Cu(II) coordination complexes with diverse nuclearities and topologies. The ethanol arm acts as a key structural determinant of the resulting coordination network, a function that is structurally inaccessible to pyrazole scaffolds lacking a hydroxyalkyl N1-substituent [1]. This positions the target compound as a specific candidate for crystal engineering studies.

Coordination Chemistry Crystal Engineering Ligand Design Metal Complexes

Optimal Application Scenarios


Medicinal Chemistry Lead Optimization

Based on its significantly higher LogP (0.80) compared to the C4-isomer (-0.34), this compound is the preferred scaffold when a medicinal chemistry program requires improved passive membrane permeability for intracellular or CNS targets . The quantitative lipophilicity advantage directly supports its selection in building block libraries aimed at generating compound collections with favorable ADME profiles.

Cu(II) Coordination Complex Design

Leveraging its established role within the N-hydroxyethylpyrazole ligand family, this compound is ideally suited for synthesizing novel Cu(II) coordination complexes. The ethanol arm's ability to influence complex nuclearity and crystal packing motifs, as demonstrated in crystallographic studies, makes it a strategic choice for crystal engineering and the development of luminescent or magnetic metal-organic materials [1].

Hydrogen-Bonding Interaction Probes

With three hydrogen-bond acceptors and a TPSA of 38.05 Ų, this compound offers superior polarity and interaction potential over the non-ethanol parent pyrazole (HBA=1, TPSA=28.68 Ų). This makes it suitable for fragment-based drug discovery or target engagement studies where establishing specific hydrogen bonds with polar residues is critical for affinity and selectivity .

Cold-Chain Controlled Substance Management

The explicit storage requirement of 2-8°C dictates its use in environments equipped with reliable cold storage and refrigerated shipping protocols. This compound is the appropriate choice for applications where its specific structural features are essential, but project managers must account for the associated logistical costs and temperature control measures not required for room-temperature-stable analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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